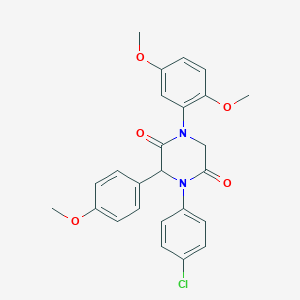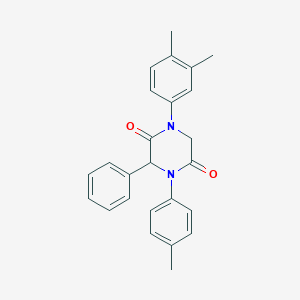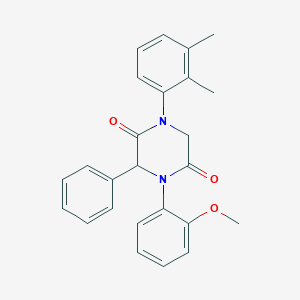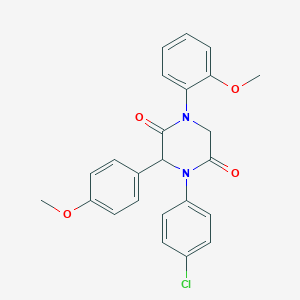
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione, also known as CP-47,497, is a synthetic cannabinoid that has been extensively researched in the scientific community. This compound has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has been extensively researched for its potential applications in medicinal chemistry, neuroscience, and pharmacology. The compound has been found to have potent cannabinoid receptor agonist activity, which makes it a valuable tool for studying the endocannabinoid system. This compound has also been found to have analgesic and anti-inflammatory effects, which could have potential applications in the treatment of chronic pain and inflammation.
Wirkmechanismus
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the central nervous system. The compound binds to the receptor and activates it, leading to a cascade of signaling events that result in the physiological effects of the compound. This compound has been found to have a high affinity for the CB1 receptor, which makes it a valuable tool for studying the receptor and its signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. The compound has been found to have analgesic and anti-inflammatory effects, which could have potential applications in the treatment of chronic pain and inflammation. This compound has also been found to have anxiolytic and antipsychotic effects, which could have potential applications in the treatment of anxiety and schizophrenia. The compound has also been found to have effects on appetite and metabolism, which could have potential applications in the treatment of obesity and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has several advantages for lab experiments. The compound has potent cannabinoid receptor agonist activity, which makes it a valuable tool for studying the endocannabinoid system. This compound also has a high affinity for the CB1 receptor, which makes it a valuable tool for studying the receptor and its signaling pathways. However, the compound has limitations for lab experiments as well. This compound is a synthetic compound that is difficult to synthesize, which can limit its availability for research purposes. Additionally, the compound has a high potency and can cause adverse effects at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione. One direction is to explore the potential therapeutic applications of the compound in the treatment of chronic pain, inflammation, anxiety, and schizophrenia. Another direction is to explore the potential applications of the compound in the treatment of obesity and metabolic disorders. Additionally, future research could focus on developing new synthetic cannabinoids that have improved pharmacological properties and fewer adverse effects. Finally, research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective.
Synthesemethoden
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoic acid with 2,5-dimethoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 4-methoxyphenylhydrazine to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Eigenschaften
Molekularformel |
C25H23ClN2O5 |
|---|---|
Molekulargewicht |
466.9 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H23ClN2O5/c1-31-19-10-4-16(5-11-19)24-25(30)27(21-14-20(32-2)12-13-22(21)33-3)15-23(29)28(24)18-8-6-17(26)7-9-18/h4-14,24H,15H2,1-3H3 |
InChI-Schlüssel |
NKPKNVYXJWAQAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242475.png)

![1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242482.png)





![1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)

![1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242497.png)
![1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242498.png)

![3-[4-(Dimethylamino)phenyl]-4-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242501.png)
